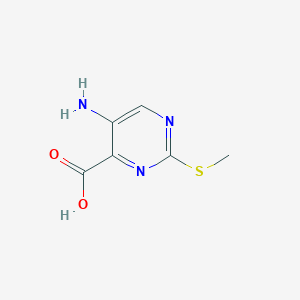

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid

Übersicht

Beschreibung

The compound of interest, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in the structure of nucleotides, which are the basic building blocks of DNA and RNA. The presence of an amino group and a methylthio substituent suggests potential for biological activity, which is supported by the antimicrobial properties observed in similar compounds .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of triorganotin(IV) complexes with 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . Another study describes the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to related pyrimidine derivatives, through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate . These methods highlight the reactivity of the pyrimidine ring and the potential for creating a variety of derivatives with biological activity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as seen in the crystal structures of triorganotin(IV) complexes and the dimethylformamide and water monosolvates of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid . These structures often involve hydrogen bonding and, in some cases, π-π stacking interactions, which can lead to various supramolecular architectures. The geometry around the tin atom in the triorganotin(IV) complexes, for example, is described as trigonal bipyramidal with organic groups on the equatorial plane .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives includes their ability to form complexes with metals and to participate in hydrogen bonding. The triorganotin(IV) complexes exhibit in vitro antimicrobial activity, which is likely due to the ability of the pyrimidine derivative to coordinate with the metal center . The formation of cocrystals with carboxylic acids, as seen in related pyrimidine compounds, also demonstrates the potential for diverse chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the ring. For example, the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid indicate that the compound can form stable structures with both dimethylformamide and water, suggesting solubility in these solvents . The antimicrobial activity of some pyrimidine derivatives suggests that these compounds can interact with biological molecules, which is an important consideration for their potential use as pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Field

Application Summary

Pyrimidines, including derivatives like “5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid”, have been found to display a range of pharmacological effects including anti-inflammatory activities .

Method of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of 2-substituted pyrimidine-5-carboxylic esters

Field

Application Summary

A method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported .

Method of Application

In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .

Results or Outcomes

This method provides a simple and convenient way to synthesize 2-substituted pyrimidine-5-carboxylic esters .

Kinase Inhibitor Scaffolds

Field

Application Summary

Fused pyrimidines, such as “5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid”, are privileged kinase scaffolds. They have been used in the synthesis of kinase inhibitors .

Method of Application

The concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors has been reported .

Results or Outcomes

This method provides a versatile and efficient chemical approach to synthesize kinase inhibitors .

Preparation of GSK3β Inhibitors

Field

Application Summary

“5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid” is a synthetic intermediate in the preparation of GSK3β inhibitors .

Method of Application

The specific methods of application are not provided in the source, but it involves the use of “5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid” as an intermediate .

Results or Outcomes

The use of this compound aids in the synthesis of GSK3β inhibitors, which have potential applications in treating various diseases .

Preparation of Non-nucleoside Reverse Transcriptase Inhibitors

Field

Application Summary

“5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid” is a synthetic intermediate in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection .

Method of Application

The specific methods of application are not provided in the source, but it involves the use of “5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid” as an intermediate .

Results or Outcomes

The use of this compound aids in the synthesis of non-nucleoside reverse transcriptase inhibitors, which have potential applications in treating HIV infection .

Synthesis of Lathyrine

Field

Application Summary

2-Aminopyrimidine-4-carboxylic Acid, a related compound, is a substrate of the enzyme lathyrine synthase, and a precursor of the pyrimidine moiety of the non-protein amino acid lathyrine .

Method of Application

The specific methods of application are not provided in the source, but it involves the use of 2-Aminopyrimidine-4-carboxylic Acid as a substrate .

Results or Outcomes

The use of this compound aids in the synthesis of lathyrine, a non-protein amino acid .

Safety And Hazards

The compound is classified as a combustible solid . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-amino-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEPDMJNOBYJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571746 | |

| Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | |

CAS RN |

100130-05-0 | |

| Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)